Cas no 90417-14-4 (2-aminoquinolin-3-ol)

2-aminoquinolin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinol, 2-amino-
- 2-amino- 3-Quinolinol
- 2-aminoquinolin-3-ol
- 2-Aminoquinolin-3-ol
- 90417-14-4
- VXHIKEMNMTYCTB-UHFFFAOYSA-N
- 2-amino-3-hydroxyquinoline
- SCHEMBL1133367
- amino-3-hydroxyquinoline
-
- Inchi: InChI=1S/C9H8N2O/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H,(H2,10,11)
- InChI Key: VXHIKEMNMTYCTB-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 160.063662883Da
- Monoisotopic Mass: 160.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 59.1Ų
2-aminoquinolin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39724869-10.0g |
2-aminoquinolin-3-ol |
90417-14-4 | 95% | 10.0g |
$5750.0 | 2022-12-07 | |
Alichem | A189000087-10g |
2-Amino-3-hydroxyquinoline |
90417-14-4 | 98% | 10g |
$5163.41 | 2023-08-31 | |
Enamine | BBV-39724869-2.5g |
2-aminoquinolin-3-ol |
90417-14-4 | 95% | 2.5g |
$3610.0 | 2023-10-28 | |
Enamine | BBV-39724869-5.0g |
2-aminoquinolin-3-ol |
90417-14-4 | 95% | 5.0g |
$4573.0 | 2022-12-07 | |
Enamine | BBV-39724869-5g |
2-aminoquinolin-3-ol |
90417-14-4 | 95% | 5g |
$4573.0 | 2023-10-28 | |
Alichem | A189000087-1g |
2-Amino-3-hydroxyquinoline |
90417-14-4 | 98% | 1g |
$1688.75 | 2023-08-31 | |
Alichem | A189000087-5g |
2-Amino-3-hydroxyquinoline |
90417-14-4 | 98% | 5g |
$4312.02 | 2023-08-31 | |
Enamine | BBV-39724869-1.0g |
2-aminoquinolin-3-ol |
90417-14-4 | 95% | 1.0g |
$1742.0 | 2022-12-07 | |
Enamine | BBV-39724869-1g |
2-aminoquinolin-3-ol |
90417-14-4 | 95% | 1g |
$1742.0 | 2023-10-28 | |
Enamine | BBV-39724869-10g |
2-aminoquinolin-3-ol |
90417-14-4 | 95% | 10g |
$5750.0 | 2023-10-28 |
2-aminoquinolin-3-ol Related Literature
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
Additional information on 2-aminoquinolin-3-ol
Introduction to 3-Quinolinol, 2-amino- (CAS No. 90417-14-4) and Its Emerging Applications in Chemical Biology
3-Quinolinol, 2-amino-, identified by the Chemical Abstracts Service Number (CAS No.) 90417-14-4, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the quinoline family, a class of molecules widely studied for their pharmacological and biological activities. The presence of both hydroxyl and amino functional groups in its structure imparts distinct reactivity, making it a versatile scaffold for drug discovery and synthetic chemistry.
The quinoline scaffold has a rich history in medicinal chemistry, with several well-known drugs derived from this core structure. Among these, 3-Quinolinol, 2-amino- stands out for its potential in modulating biological pathways relevant to inflammation, infection, and cancer. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in various biochemical assays.
In recent years, 3-Quinolinol, 2-amino- has been investigated for its role as a precursor in the synthesis of bioactive molecules. Its dual functionality allows for selective modifications at both the 2-amino and 3-hydroxyl positions, enabling the construction of complex derivatives with tailored biological activities. For instance, researchers have explored its use in generating novel antimicrobial agents by incorporating additional pharmacophores into the quinoline core.
One of the most compelling aspects of 3-Quinolinol, 2-amino- is its potential as an intermediate in the development of targeted therapeutics. Studies have demonstrated its utility in generating small-molecule inhibitors that interact with specific protein targets implicated in diseases such as cancer and neurodegeneration. The amino group at position 2 serves as a handle for covalent bond formation with biomolecules, enhancing drug delivery and specificity.
The hydroxyl group at position 3 contributes to the compound's solubility and interaction with biological membranes, making it an attractive candidate for oral and intravenous formulations. This balance of hydrophilic and lipophilic characteristics is crucial for optimizing pharmacokinetic profiles in preclinical studies. Furthermore, the quinoline moiety itself is known to exhibit photostability and metabolic stability, which are essential properties for long-acting therapeutics.
Recent research has also highlighted the role of 3-Quinolinol, 2-amino- in modulating enzymatic activity. By serving as a substrate or inhibitor analog, this compound has been used to probe the mechanisms of key enzymes involved in metabolic pathways. Such insights are invaluable for developing drugs that address metabolic disorders by selectively targeting aberrant enzymatic processes.
The synthesis of 3-Quinolinol, 2-amino- can be achieved through multiple routes, including condensation reactions between appropriate precursors under controlled conditions. Advances in catalytic methods have improved yield and purity, making large-scale production feasible for industrial applications. Additionally, green chemistry principles have been applied to develop environmentally benign synthetic protocols that minimize waste generation and hazardous byproducts.
In conclusion,3-Quinolinol, 2-amino-* (CAS No. *90417-14-4*) represents a promising chemical entity with broad applications in pharmaceutical research and development. Its unique structural features enable diverse functionalization strategies, facilitating the creation of novel therapeutic agents targeting various diseases. As our understanding of biological systems continues to evolve, this compound will likely play an increasingly important role in next-generation drug discovery efforts.
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